An In-depth Technical Guide to Z-D-Thr-OH: Chemical Structure, Properties, and Synthetic Methodologies
An In-depth Technical Guide to Z-D-Thr-OH: Chemical Structure, Properties, and Synthetic Methodologies
This technical guide provides a comprehensive overview of N-Carbobenzyloxy-D-threonine (Z-D-Thr-OH), a crucial building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the fields of chemistry and pharmacology, offering detailed information on its chemical properties, synthesis, purification, and applications.
Chemical Structure and Properties
Z-D-Thr-OH, a derivative of the amino acid D-threonine, is characterized by the presence of a benzyloxycarbonyl (Z or Cbz) protecting group on its amino terminus. This protecting group is instrumental in peptide synthesis, preventing unwanted reactions of the amino group during peptide bond formation.[1][2]
Chemical Structure
The chemical structure of Z-D-Thr-OH is depicted below.
Caption: Chemical structure of Z-D-Thr-OH.
Physicochemical Properties
A summary of the key physicochemical properties of Z-D-Thr-OH is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₅ | [1] |
| Molecular Weight | 253.25 g/mol | [1] |
| CAS Number | 80384-27-6 | [1] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 95-103 °C | |
| Optical Rotation | [α]²⁰/D +4 ± 2º (c=1 in MeOH) | |
| Purity | ≥ 98% (HPLC) | |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). Sparingly soluble in water. | |
| Storage | Store at 0-8°C |
Experimental Protocols
This section details the experimental procedures for the synthesis and purification of Z-D-Thr-OH, as well as its application in solid-phase peptide synthesis (SPPS).
Synthesis of Z-D-Thr-OH
The synthesis of Z-D-Thr-OH is typically achieved through the N-protection of D-threonine using benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of the Schotten-Baumann reaction.
Materials:
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D-Threonine
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Benzyl chloroformate (Cbz-Cl)
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Sodium carbonate (Na₂CO₃)
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Sodium bicarbonate (NaHCO₃)
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Diethyl ether
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Hydrochloric acid (HCl)
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Dichloromethane (DCM) or Ethyl acetate (EtOAc)
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Anhydrous sodium sulfate (Na₂SO₄)
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Distilled water
Procedure:
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Dissolution of D-Threonine: Dissolve D-threonine in a mixture of aqueous sodium carbonate and sodium bicarbonate solution. The use of this buffer system helps to maintain an appropriate pH throughout the reaction.
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Addition of Benzyl Chloroformate: Cool the solution in an ice bath. Add benzyl chloroformate dropwise to the stirred solution while maintaining the temperature at 0-5 °C. The reaction is typically stirred for several hours at room temperature after the addition is complete.
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Work-up: After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.
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Acidification: Carefully acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid. This will protonate the carboxylic acid group of Z-D-Thr-OH, causing it to precipitate out of the solution.
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Extraction: Extract the precipitated product into an organic solvent such as dichloromethane or ethyl acetate.
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Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Z-D-Thr-OH.
Purification of Z-D-Thr-OH
The crude product can be purified by recrystallization or High-Performance Liquid Chromatography (HPLC).
Recrystallization Protocol:
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Solvent Selection: Choose a suitable solvent system for recrystallization. A common choice is a mixture of ethyl acetate and hexane. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
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Dissolution: Dissolve the crude Z-D-Thr-OH in a minimal amount of hot ethyl acetate.
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Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum to obtain pure Z-D-Thr-OH.
HPLC Purification Protocol: For higher purity, reverse-phase HPLC (RP-HPLC) can be employed.
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Column: A C18 column is typically used.
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Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase.
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Detection: The elution of the compound is monitored by UV absorbance, typically at 214 nm and 280 nm.
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Post-purification: The fractions containing the pure product are collected, and the solvent is removed by lyophilization.
Use in Solid-Phase Peptide Synthesis (SPPS)
Z-D-Thr-OH is a valuable building block for introducing a D-threonine residue into a peptide chain using SPPS. The general workflow is as follows:
Workflow for SPPS using Z-D-Thr-OH:
Caption: General workflow for SPPS.
Protocol Overview:
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Resin Swelling: The solid support (resin) is swollen in a suitable solvent like DMF.
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Amino Group Deprotection: If the resin is pre-loaded with an Fmoc-protected amino acid, the Fmoc group is removed using a solution of piperidine in DMF to expose the free amino group.
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Coupling: Z-D-Thr-OH is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin to form a peptide bond.
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Washing: The resin is washed thoroughly to remove excess reagents and by-products.
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Capping (Optional): Any unreacted amino groups on the resin can be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.
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Z-group Deprotection: The Cbz (Z) group is typically removed by catalytic hydrogenation (H₂/Pd-C) or by treatment with strong acids like HBr in acetic acid. This deprotection method is orthogonal to the acid-labile Boc group and the base-labile Fmoc group, offering flexibility in peptide synthesis strategies.
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Cleavage: The final peptide is cleaved from the resin using a strong acid cocktail (e.g., TFA with scavengers).
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Purification: The crude peptide is purified, typically by RP-HPLC.
Biological Activity and Signaling Pathways
Despite its widespread use in the synthesis of peptides for pharmaceutical research, there is currently no specific, publicly available information detailing the intrinsic biological activity of Z-D-Thr-OH itself or its direct involvement in any cellular signaling pathways. Its primary role is that of a protected amino acid, a chemical tool to facilitate the synthesis of biologically active peptides. The biological effects observed are generally attributed to the final peptide into which the D-threonine residue has been incorporated. Further research would be required to determine if Z-D-Thr-OH possesses any independent biological or pharmacological properties.
Conclusion
Z-D-Thr-OH is a fundamental component in the field of peptide chemistry. Its well-defined chemical properties and the established protocols for its synthesis and use in SPPS make it an indispensable tool for the creation of novel peptides with therapeutic potential. While its direct biological activity remains uncharacterized, its role as a chiral building block is critical for the development of next-generation pharmaceuticals. This guide provides researchers with the essential technical information required for the effective utilization of Z-D-Thr-OH in their scientific endeavors.
